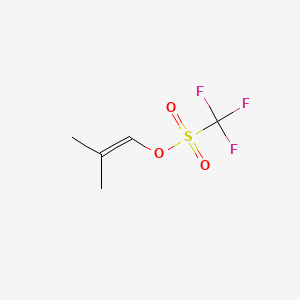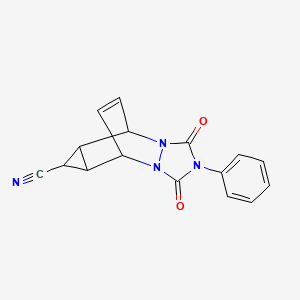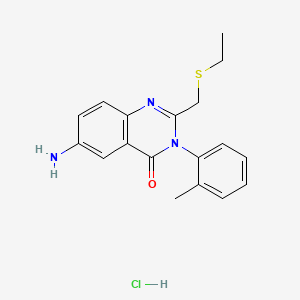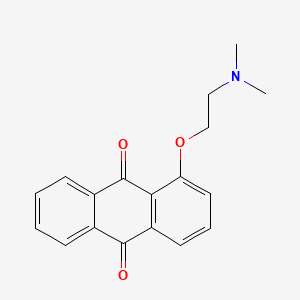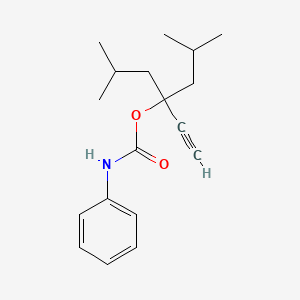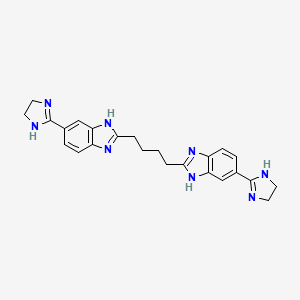
1,4-Bis(5-(2-imidazolinyl)-2-benzimidazolyl)butane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(5-(2-imidazolinyl)-2-benzimidazolyl)butane is a complex organic compound that features both imidazoline and benzimidazole functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(5-(2-imidazolinyl)-2-benzimidazolyl)butane typically involves the reaction of 1,4-diaminobutane with 2-imidazoline and benzimidazole derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps for purification, such as recrystallization or chromatography, to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
1,4-Bis(5-(2-imidazolinyl)-2-benzimidazolyl)butane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
科学的研究の応用
1,4-Bis(5-(2-imidazolinyl)-2-benzimidazolyl)butane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized as a corrosion inhibitor in industrial processes
作用機序
The mechanism of action of 1,4-Bis(5-(2-imidazolinyl)-2-benzimidazolyl)butane involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that inhibit corrosion. In biological systems, it may interact with cellular components, disrupting vital processes in microorganisms or cancer cells .
類似化合物との比較
Similar Compounds
- 1,4-Bis(4,5-dihydro-1H-imidazol-2-yl)benzene
- 1,3-Bis(4,5-dihydro-1H-imidazol-2-yl)benzene
- 1,2-Bis(4,5-dihydro-1H-imidazol-2-yl)benzene
Uniqueness
1,4-Bis(5-(2-imidazolinyl)-2-benzimidazolyl)butane is unique due to its dual functional groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to similar compounds .
特性
CAS番号 |
148344-24-5 |
|---|---|
分子式 |
C24H26N8 |
分子量 |
426.5 g/mol |
IUPAC名 |
6-(4,5-dihydro-1H-imidazol-2-yl)-2-[4-[6-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazol-2-yl]butyl]-1H-benzimidazole |
InChI |
InChI=1S/C24H26N8/c1(3-21-29-17-7-5-15(13-19(17)31-21)23-25-9-10-26-23)2-4-22-30-18-8-6-16(14-20(18)32-22)24-27-11-12-28-24/h5-8,13-14H,1-4,9-12H2,(H,25,26)(H,27,28)(H,29,31)(H,30,32) |
InChIキー |
HSOKEDVIVDSCPU-UHFFFAOYSA-N |
正規SMILES |
C1CN=C(N1)C2=CC3=C(C=C2)N=C(N3)CCCCC4=NC5=C(N4)C=C(C=C5)C6=NCCN6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


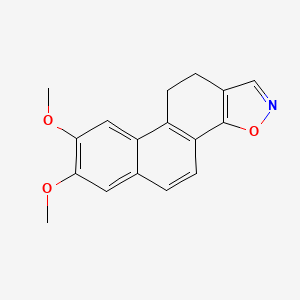
![2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide](/img/structure/B15195423.png)
![Benzoic acid, 2-[(2-amino-5-hydroxy-7-sulfo-1-naphthalenyl)azo]-5-nitro-, disodium salt](/img/structure/B15195425.png)
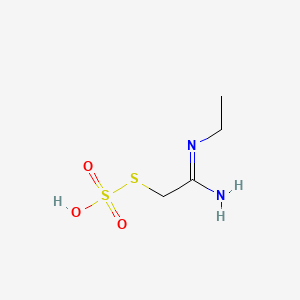
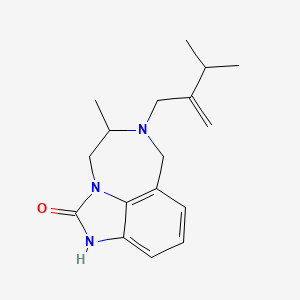
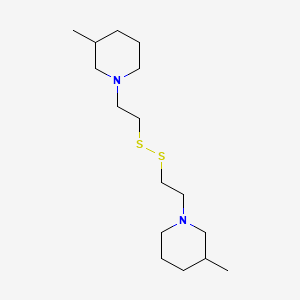
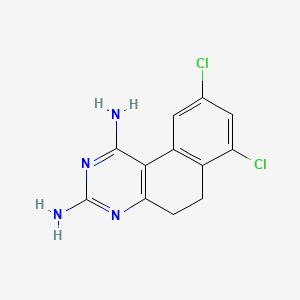
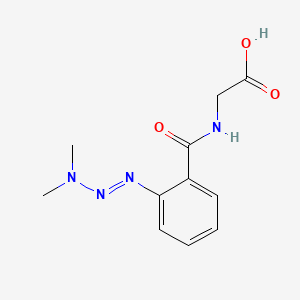
![benzyl (4R)-4-[(3R,5S,8S,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7-bis(trimethylsilyloxy)-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B15195458.png)
